Ioxitalamic Acid-d4
CAS No.: 1185156-82-4
Cat. No.: VC0027004
Molecular Formula: C12H11I3N2O5
Molecular Weight: 647.967
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1185156-82-4 |
---|---|
Molecular Formula | C12H11I3N2O5 |
Molecular Weight | 647.967 |
IUPAC Name | 3-acetamido-2,4,6-triiodo-5-[(1,1,2,2-tetradeuterio-2-hydroxyethyl)carbamoyl]benzoic acid |
Standard InChI | InChI=1S/C12H11I3N2O5/c1-4(19)17-10-8(14)5(11(20)16-2-3-18)7(13)6(9(10)15)12(21)22/h18H,2-3H2,1H3,(H,16,20)(H,17,19)(H,21,22)/i2D2,3D2 |
Standard InChI Key | OLAOYPRJVHUHCF-RRVWJQJTSA-N |
SMILES | CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NCCO)I |
Introduction
Chemical Identity and Structure
Ioxitalamic Acid-d4 is characterized by the selective deuteration of the hydroxyethyl group in the parent ioxitalamic acid molecule. This strategic isotopic substitution creates a compound that maintains similar chemical properties to the non-deuterated version while providing distinct analytical advantages .
Basic Chemical Information
The following table summarizes the essential chemical identifiers and properties of Ioxitalamic Acid-d4:
Property | Value |
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CAS Number | 1185156-82-4 |
Molecular Formula | C12H7D4I3N2O5 |
Molecular Weight | 647.96 g/mol |
IUPAC Name | 3-acetamido-2,4,6-triiodo-5-[(1,1,2,2-tetradeuterio-2-hydroxyethyl)carbamoyl]benzoic acid |
Physical State | Solid |
Appearance | Off-white to pale brown |
The compound features a triiodobenzene core structure with an acetamido group, a carboxyl group, and a carbamoyl group with the deuterated hydroxyethyl substituent. The deuteration specifically occurs in the hydroxyethyl group, where all four hydrogen atoms are replaced with deuterium atoms .
Synonyms and Alternative Nomenclature
Ioxitalamic Acid-d4 is known by several alternative names in scientific literature and commercial catalogs:
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3-(Acetylamino)-5-[[(2-hydroxyethyl-d4)amino]carbonyl]-2,4,6-triiodobenzoic Acid
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3-Acetamido-2,4,6-triiodo-(N-β-hydroxyethyl-d4)isophthalic Acid Monoamide
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AG 58107-d4
Physical and Chemical Properties
Structural Properties
The molecular structure of Ioxitalamic Acid-d4 maintains the core framework of ioxitalamic acid while incorporating four deuterium atoms in specific positions. The Standard InChI identifier for this compound is:
InChI=1S/C12H11I3N2O5/c1-4(19)17-10-8(14)5(11(20)16-2-3-18)7(13)6(9(10)15)12(21)22/h18H,2-3H2,1H3,(H,16,20)(H,17,19)(H,21,22)/i2D2,3D2
This identifier precisely locates the deuterium atoms in the 2-hydroxyethyl side chain of the molecule.
Solubility and Physical Properties
While specific solubility data for the deuterated form is limited, information from the parent compound suggests that Ioxitalamic Acid-d4 has the following solubility characteristics:
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Slightly soluble in DMSO (especially when heated)
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Slightly soluble in methanol
The compound requires specific storage conditions for optimal stability:
Applications and Research Uses
Analytical Chemistry Applications
Ioxitalamic Acid-d4 serves several critical functions in analytical chemistry:
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Mass Spectrometry: The deuterium labeling provides a distinct mass shift compared to the non-deuterated compound, making it valuable as an internal standard for quantitative analysis. The four deuterium atoms create a mass difference that is easily detected by mass spectrometry instruments.
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Nuclear Magnetic Resonance (NMR) Studies: The deuterium atoms offer unique NMR signatures that allow researchers to track specific molecular positions during chemical and biological processes. This property is valuable in studies of chemical reactions and metabolic pathways.
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Pharmacokinetic Analysis: As a stable isotope-labeled compound, Ioxitalamic Acid-d4 enables precise tracking of drug metabolism and distribution without altering the pharmacological properties of the parent compound .
Supplier | Catalog/Product Number | Format | Purity |
---|---|---|---|
LGC Standards | TRC-I738102 | Neat | >95% (HPLC) |
VIVAN Life Sciences | VLCS-01267 | Solid | Not specified |
Toronto Research Chemicals | Various | Various | Not specified |
Vulcanchem | VC18012285 | Not specified | Not specified |
United States Biological | Various | Not specified | Not specified |
Absin Bioscience Inc. | Various | Not specified | Not specified |
Most suppliers provide analytical documentation with their products, including:
Related Deuterated Compounds
Ioxitalamic Acid-d4 belongs to a broader family of deuterium-labeled compounds used in analytical chemistry. Related compounds available from similar suppliers include:
These compounds serve similar analytical purposes in their respective research areas.
Research Findings
Analytical Performance
While specific research on Ioxitalamic Acid-d4 itself is limited in the available search results, studies on similar deuterated compounds have demonstrated:
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Excellent stability in various analytical conditions
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Reliable performance as internal standards in quantitative analysis
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Minimal isotope effects on chromatographic behavior
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Predictable fragmentation patterns in mass spectrometry
Insights from Parent Compound Studies
Research on ioxitalamate (the non-deuterated form) provides context for understanding the importance of the deuterated version:
A study investigating the effects of ioxitalamate on human nucleus pulposus cells found that:
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Ioxitalamate induced statistically significant cell injury in a time- and dose-dependent manner
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At equivalent concentrations, ioxitalamate showed greater cytotoxicity than other compounds tested
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The cytotoxicity was confirmed through multiple analytical methods including flow cytometry and immunostaining
These findings underscore the importance of careful analytical tools like Ioxitalamic Acid-d4 for studying the pharmacokinetics and metabolism of such compounds.
Future Research Directions
Analytical Method Development
As analytical techniques continue to advance, Ioxitalamic Acid-d4 could play an increasing role in:
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Development of more sensitive liquid chromatography-mass spectrometry (LC-MS) methods
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Creation of reference standards for clinical laboratories
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Validation of analytical methods for monitoring contrast agent levels in environmental samples
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